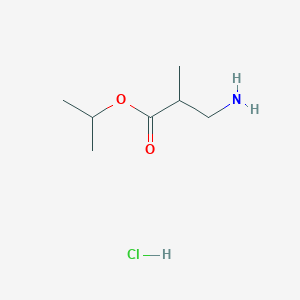

Propan-2-yl 3-amino-2-methylpropanoate hydrochloride

Description

Molecular Formula and Constitutional Isomerism

This compound possesses the molecular formula C₇H₁₆ClNO₂ with a molecular weight of 181.66 g/mol. The compound's constitutional structure can be represented by the Simplified Molecular-Input Line-Entry System notation as O=C(OC(C)C)C(C)CN.[H]Cl, which clearly delineates the presence of an isopropyl ester group, a methylated carbon chain, and a primary amino group in its hydrochloride salt form.

The structural framework of this compound exhibits several noteworthy constitutional features that differentiate it from closely related isomers. The base structure without the hydrochloride component corresponds to the molecular formula C₇H₁₅NO₂ with a molecular weight of 145.20 g/mol, as evidenced by the free base form documented under Chemical Abstracts Service number 764724-19-8. This constitutional arrangement places the amino group at the 3-position and introduces a methyl substituent at the 2-position of the propanoate backbone, creating a branched α-carbon center adjacent to the carboxyl functionality.

Constitutional isomerism considerations reveal that this compound represents one of several possible arrangements of the C₇H₁₅NO₂ framework. Alternative constitutional isomers include positional isomers where the amino group occupies different positions along the carbon chain, as well as functional group isomers where the ester and amino functionalities are rearranged. The specific 3-amino-2-methyl arrangement creates a β-amino acid derivative structure that is particularly significant in medicinal chemistry applications.

The InChI representation InChI=1S/C7H15NO2/c1-5(2)10-7(9)6(3)4-8/h5-6H,4,8H2,1-3H3 provides additional constitutional detail, confirming the connectivity pattern and the presence of the isopropyl ester moiety. This constitutional arrangement results in a compound with three hydrogen bond acceptor sites and one hydrogen bond donor in the free base form, increasing to multiple donor sites upon protonation to form the hydrochloride salt.

Stereochemical Configuration Analysis

The stereochemical analysis of this compound reveals important configurational considerations, particularly regarding the chiral center present at the 2-position of the propanoate chain. The presence of a methyl substituent and the amino-bearing carbon creates a stereogenic center that can exist in both R and S configurations, though the search results primarily document racemic or unspecified stereochemical forms.

Comparison with related stereochemically defined compounds provides insight into potential configurational behavior. The (2R)-3-amino-2-methylpropanoate structure, documented separately, demonstrates the significance of absolute configuration in this molecular framework. The three-dimensional arrangement of substituents around the chiral center influences both the compound's biological activity and its crystalline packing behavior. The central carbon atom bonded to an amino group, a carboxyl group, and two alkyl groups creates a tetrahedral geometry that is critical for understanding the compound's interaction with biological targets.

The stereochemical considerations extend beyond simple point chirality to encompass conformational analysis. The extended backbone structure, characterized by specific torsion angles, plays a crucial role in determining the compound's overall three-dimensional shape. Studies of related amino acid ester hydrochlorides have shown that O—C—C—N and ester-related torsion angles typically adopt extended conformations, as observed in similar methyl ester derivatives where angles of approximately -175.99° and 179.72° have been documented.

The isopropyl ester moiety introduces additional conformational flexibility, as the branched alkyl group can adopt various rotational conformations around the ester linkage. This conformational freedom contrasts with simpler methyl ester derivatives and may influence both the compound's reactivity and its solid-state packing arrangements. The stereochemical analysis also reveals that the amino group's position relative to the ester functionality creates opportunities for intramolecular interactions that may stabilize certain conformational arrangements.

Hydrogen Bonding Patterns in Crystalline Form

The hydrogen bonding patterns in this compound exhibit complex three-dimensional networks that are characteristic of amino acid ester hydrochloride salts. The presence of multiple hydrogen bond donors and acceptors creates opportunities for extensive intermolecular interactions that define the compound's crystalline structure and physical properties.

In the hydrochloride salt form, the protonated amino group provides three hydrogen bond donor sites, while the chloride anion serves as a hydrogen bond acceptor. This arrangement typically results in the formation of infinite hydrogen bonding networks that extend throughout the crystal lattice. Research on related amino acid ester hydrochlorides has demonstrated that such compounds commonly form two-dimensional hydrogen bonding networks parallel to specific crystallographic planes, with hydrophobic regions separating these hydrogen-bonded layers.

The ester oxygen atoms present additional hydrogen bonding opportunities, though their participation varies depending on the specific crystal packing arrangement. Studies of hydrogen bonding to alkoxy oxygen atoms in carboxylic ester groups have revealed that these interactions are more common than previously recognized. The alkoxy oxygen of the isopropyl ester group can participate in hydrogen bonding with amino group protons, particularly when the donor hydrogen bond lies in the plane of the ester group, creating geometrically favorable interactions.

Comparative analysis with methyl 3-amino-2-methylpropanoate hydrochloride provides insight into the influence of the ester alkyl group on hydrogen bonding patterns. The bulkier isopropyl group may introduce steric considerations that influence the overall hydrogen bonding network topology. The crystalline structure likely accommodates these steric requirements through adjustments in molecular packing that maintain optimal hydrogen bonding while minimizing unfavorable steric interactions.

The hydrogen bonding analysis also reveals the importance of charge-assisted interactions in stabilizing the crystal structure. The ionic nature of the compound, with the protonated amino group and chloride counterion, creates strong electrostatic interactions that complement the directional hydrogen bonding interactions. These combined effects result in crystalline structures with enhanced stability and specific melting point characteristics that distinguish the compound from its neutral counterparts.

Comparative Analysis with Related β-Amino Ester Derivatives

Comparative structural analysis with related β-amino ester derivatives reveals distinctive features that characterize this compound within this compound class. The methyl 3-amino-2-methylpropanoate hydrochloride, with molecular formula C₅H₁₂ClNO₂, represents the closest structural analog, differing only in the ester alkyl group where methyl replaces isopropyl. This comparison highlights the influence of ester group size on molecular properties and crystalline behavior.

The structural comparison extends to stereochemically defined derivatives, particularly the (S)-configured variants that have been extensively studied in asymmetric synthesis applications. These compounds demonstrate the importance of absolute configuration in determining both chemical reactivity and biological activity. The presence of specific stereochemical arrangements influences the compounds' behavior in enzymatic systems and their utility as building blocks for pharmaceutical development.

Analysis of hydrogen bonding patterns across the series reveals systematic trends related to ester group substitution. While the amino and carboxyl functionalities provide consistent hydrogen bonding motifs, the ester alkyl group influences the overall crystal packing through steric and hydrophobic interactions. The isopropyl ester variant exhibits increased steric bulk compared to methyl analogs, potentially leading to different crystalline morphologies and packing efficiencies.

Comparative molecular weight analysis demonstrates the incremental increase associated with ester group elaboration. The progression from methyl (molecular weight 153.61 for the hydrochloride) to isopropyl (molecular weight 181.66) represents a systematic structural modification that influences both physical properties and synthetic accessibility. This molecular weight difference affects volatility, solubility characteristics, and purification strategies employed in synthetic applications.

The comparative analysis also encompasses related structural variants such as the 3-amino-2-methylprop-2-enoate derivatives, which introduce unsaturation into the carbon framework. These compounds, while sharing the core amino-ester functionality, exhibit distinct reactivity profiles due to the presence of the alkene moiety. The saturated nature of this compound provides enhanced stability compared to these unsaturated analogs, making it particularly suitable for applications requiring robust chemical behavior.

Propriétés

IUPAC Name |

propan-2-yl 3-amino-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)10-7(9)6(3)4-8;/h5-6H,4,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYOCESIVZMQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Esterification of 3-Amino-2-methylpropanoic Acid

The starting material, 3-amino-2-methylpropanoic acid, can be esterified to the propan-2-yl ester using acid catalysis or via activated intermediates.

Acid-Catalyzed Esterification: The amino acid is reacted with isopropanol (propan-2-ol) under acidic conditions (e.g., sulfuric acid or hydrochloric acid catalyst) with removal of water to drive the equilibrium towards ester formation.

Activated Ester Method: The acid can be converted to an acid chloride or anhydride, then reacted with propan-2-ol to form the ester.

Formation of Hydrochloride Salt

The free amine group in the ester is converted to the hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl, improving the compound's stability and crystallinity.

Research Findings and Synthetic Strategies

Amino Acid Ester Hydrochloride Synthesis via Coupling Reactions

A relevant synthetic approach involves coupling amino acid esters with amines or azides using coupling reagents or hydrazide intermediates, as demonstrated in amino acid derivative syntheses.

Azide coupling methods enable the formation of amino acid esters with amine functionalities, starting from hydrazides and proceeding through azide intermediates under mild conditions, often in the presence of triethylamine or other bases at low temperatures to control reaction rates and selectivity.

The reaction mixtures are typically worked up by extraction and recrystallization to isolate pure amino acid ester hydrochlorides.

Use of Triethylamine and DMAP Catalysis

In the synthesis of related amino acid esters, ethyl 2-amino-2-methylpropanoate hydrochloride was reacted with sulfonyl chlorides in the presence of triethylamine and 4-dimethylaminopyridine (DMAP) to afford sulfonamido esters in high yields (up to 92%). This method highlights the role of bases and catalysts in facilitating ester and amide bond formation, which can be adapted for preparing Propan-2-yl 3-amino-2-methylpropanoate hydrochloride.

Hydrolysis and Salt Formation

Hydrolysis of ester intermediates under basic conditions (e.g., sodium hydroxide in methanol) followed by acidification with dilute hydrochloric acid leads to the formation of the corresponding amino acid hydrochloride salts with high purity (>99.5%). This step is critical for obtaining the hydrochloride form of the amino acid ester.

Comparative Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Acid-catalyzed esterification with propan-2-ol | Propan-2-ol, H2SO4 or HCl, reflux | 70-90 | >95 | Requires water removal to drive reaction |

| Activated ester method | Acid chloride intermediate + propan-2-ol | SOCl2 or oxalyl chloride, propan-2-ol | 80-90 | >95 | More reactive, faster reaction |

| Azide coupling | Hydrazide to azide intermediate, then coupling | Hydrazide, triethylamine, low temp | 85-90 | >90 | Mild conditions, good selectivity |

| Catalyzed amide/ester formation | Reaction with sulfonyl chlorides + triethylamine + DMAP | Triethylamine, DMAP, room temp | 90+ | >92 | Efficient catalysis, adaptable |

| Hydrolysis + salt formation | Base hydrolysis followed by acidification | NaOH, MeOH, dilute HCl | 80-85 | >99 | Essential for hydrochloride salt formation |

Notes on Reaction Conditions and Purification

Temperature Control: Many coupling reactions and esterifications require precise temperature control, often between 0°C and room temperature, to prevent side reactions and decomposition.

Solvent Choice: Common solvents include dichloromethane, chloroform, ethanol, and ethyl acetate, chosen for solubility and ease of removal.

Purification: Crystallization from ethanol or petroleum ether-ethyl acetate mixtures is frequently used to obtain pure crystalline hydrochloride salts.

Analytical Characterization: Purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and melting point determination.

Analyse Des Réactions Chimiques

Types of Reactions

Propan-2-yl 3-amino-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield primary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-amino-2-methylpropanoic acid.

Reduction: Formation of 3-amino-2-methylpropan-1-ol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have indicated that derivatives of propan-2-yl 3-amino-2-methylpropanoate hydrochloride exhibit significant antiproliferative activities against cancer cell lines. For example, modifications of similar compounds have demonstrated IC values ranging from 0.69 μM to 11 μM against HeLa cells, outperforming standard chemotherapeutic agents like doxorubicin (IC = 2.29 μM) . This suggests potential for developing new anticancer therapies based on this compound.

Immunosuppressive Agents

Compounds related to this compound have been explored for their immunosuppressive properties. They are particularly relevant in the treatment of autoimmune diseases and in organ transplantation to prevent rejection . The synthesis of these compounds involves various chemical modifications that enhance their efficacy and reduce side effects.

Peptide Synthesis

This compound serves as a high-yielding reagent in peptide synthesis. It acts as an organic buffer in biological and biochemical applications, facilitating the formation of peptide bonds through coupling reactions . This property is crucial for developing peptide-based drugs and research tools.

Enzyme Inhibition

The compound has been implicated in the development of enzyme inhibitors, particularly histone deacetylase inhibitors (HDACIs), which play a critical role in cancer therapy by altering gene expression . The mechanism involves structural modifications that enhance binding affinity to target enzymes.

Synthesis and Activity of Derivatives

A study synthesized several derivatives based on this compound, testing their anticancer activities on different cell lines. The results showed that specific modifications led to improved potency and selectivity, indicating a promising avenue for drug development .

Clinical Implications

Research has also focused on the clinical implications of using this compound in treating conditions such as hypertension and cardiac insufficiency due to its ability to form salts with various acids, enhancing solubility and bioavailability .

Mécanisme D'action

The mechanism of action of Propan-2-yl 3-amino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways . It can act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Variations in Ester Groups

The nature of the ester group influences solubility, stability, and steric effects. Key analogs include:

Implications :

- Smaller esters (e.g., methyl) enhance aqueous solubility but may reduce lipid membrane permeability.

- Bulkier esters (e.g., tert-butyl) improve stability against enzymatic hydrolysis but limit bioavailability.

Substituent Position and Branching

The position of amino and methyl groups alters steric and electronic profiles:

Implications :

Salt Forms and Counterions

Salt forms affect crystallinity, solubility, and stability:

Implications :

- Dihydrochloride salts may enhance aqueous solubility but require careful pH control during synthesis.

Functional Group Replacements

Replacement of ester or amino groups yields divergent applications:

Implications :

- Carboxylic acid derivatives are prone to ionization at physiological pH, affecting bioavailability.

- Amides resist hydrolysis but require specialized synthetic routes.

Activité Biologique

Propan-2-yl 3-amino-2-methylpropanoate hydrochloride, also known as a derivative of isopropyl amino acids, has gained attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an isopropyl group attached to a 3-amino-2-methylpropanoate moiety, which contributes to its biological properties.

1. Anticancer Activity

Recent studies have shown that similar compounds exhibit significant anticancer properties. For instance, modifications of propan-2-yl derivatives have been synthesized and evaluated for their potential as histone deacetylase inhibitors (HDACIs), which play a critical role in cancer therapy. A series of derivatives demonstrated IC50 values ranging from 0.12 to 11 μM against various cancer cell lines, indicating strong antiproliferative effects .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT-116 | 0.12 |

| Compound B | HeLa | 0.69 |

| Doxorubicin (control) | HeLa | 2.29 |

These findings suggest that propan-2-yl derivatives could serve as lead compounds for developing new anticancer agents.

2. Inhibition of Enzymatic Activity

This compound has also been studied for its role in inhibiting calmodulin-dependent kinases (CaMKs). These kinases are pivotal in various cellular processes, including muscle contraction and neurotransmitter release. Inhibitors of CaMKs have been shown to restore insulin sensitivity in models of diet-induced obesity .

Table: Inhibition Potency of Related Compounds

| Compound | Inhibition (%) at 10 μM |

|---|---|

| Compound C | 81% |

| Compound D | 56% |

3. Neuroprotective Effects

Some derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. For example, compounds with similar structures have demonstrated the ability to inhibit neuroinflammation and protect neuronal cells from apoptosis . This suggests a potential therapeutic application in conditions like Alzheimer’s disease.

Case Studies

Case Study 1: Antiproliferative Effects on Cancer Cells

A study focused on the synthesis of propan-2-yl derivatives showed that these compounds could inhibit the proliferation of cancer cells significantly more than traditional chemotherapeutics. The study reported that certain modifications led to enhanced binding affinity to target proteins involved in cell cycle regulation, further supporting their potential as anticancer agents .

Case Study 2: Metabolic Profiling and Pharmacokinetics

In vivo studies have assessed the pharmacokinetic profiles of related compounds, revealing favorable absorption and distribution characteristics despite some exhibiting low permeability . These profiles are crucial for determining the viability of these compounds in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Propan-2-yl 3-amino-2-methylpropanoate hydrochloride?

- Methodology :

- Step 1 : Esterification of 3-amino-2-methylpropanoic acid with propan-2-ol (isopropyl alcohol) under acidic catalysis (e.g., H₂SO₄) or coupling reagents like DCC.

- Step 2 : Formation of the hydrochloride salt by treating the free base with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether).

- Validation : Monitor reaction progress via TLC or NMR. Purity can be assessed using HPLC with reference standards (e.g., methyl ester analogs in ) .

Q. Which analytical techniques are critical for characterizing this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., ester carbonyl signals at ~170 ppm in ¹³C NMR, isopropyl splitting patterns in ¹H NMR).

- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity using pharmaceutical-grade reference standards (e.g., impurity profiling methods in and ) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Protocol :

- Conduct accelerated stability studies at elevated temperatures (40–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines).

- Analyze degradation products via HPLC-MS. Reference storage guidelines from safety data sheets (e.g., recommends airtight containers, desiccants, and protection from light) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Approach :

- Cross-validate using single-crystal X-ray diffraction (SHELX software for structure refinement, as in ).

- Employ dynamic NMR to investigate conformational flexibility that may explain discrepancies .

Q. What experimental design is optimal for isolating and identifying degradation products?

- Design :

- Expose the compound to stress conditions (acid/base hydrolysis, oxidative agents).

- Use preparative HPLC to isolate degradation products, followed by LC-MS/MS and 2D NMR for structural elucidation. Reference impurity isolation strategies in and .

Q. What crystallographic methods are effective for determining the compound’s crystal structure?

- Methodology :

- Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).

- Collect diffraction data using a synchrotron source for high-resolution analysis. Refine with SHELXL ( ), focusing on hydrogen bonding and salt formation .

Q. How to develop a validated HPLC method for quantifying trace impurities?

- Protocol :

- Column: C18 with gradient elution (acetonitrile/water + 0.1% TFA).

- Calibrate using certified reference materials (e.g., EP impurity standards in ). Validate per ICH Q2(R1) guidelines for linearity, precision, and LOD/LOQ .

Q. What strategies ensure accurate analysis of chiral purity in stereochemically complex derivatives?

- Techniques :

- Chiral HPLC : Use columns like Chiralpak IG-3 with polar organic mobile phases.

- NMR with Chiral Solvating Agents : Employ europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to resolve enantiomeric signals. Reference chiral impurity methods in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.